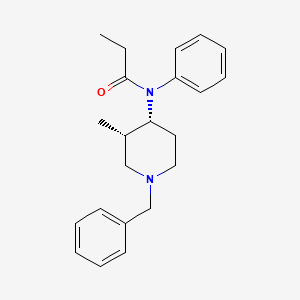

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine

説明

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine (CAS: 1246816-69-2) is a deuterated piperidine derivative with a stereochemically complex structure. Its InChIKey is WQHUTKXQZYHZMN-UHFFFAOYSA-N, and the SMILES notation is C[C@H]1CNC@@HCC1 . The compound features a benzyl group at position 1, a methyl group at position 2, and an N-propananilido moiety at position 4 of the piperidine ring. The rac-cis designation indicates a racemic mixture with cis-configuration of substituents.

特性

IUPAC Name |

N-[(3S,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3/t18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAFCEWTMBDBFQ-GHTZIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N([C@@H]1CCN(C[C@@H]1C)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747120 | |

| Record name | rel-N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79278-40-3 | |

| Record name | Propanamide, N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-, cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79278-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079278403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT57ARH9QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

N-Benzyl-4-piperidone Derivatives

The synthesis universally begins with N-benzyl-4-piperidone scaffolds, which serve as precursors for introducing the 2-methyl and 4-propananilido substituents. Patent CN111484444A details the preparation of N-benzyl-4-piperidinecarboxaldehyde through a sequence involving:

-

Esterification of 4-piperidinecarboxylic acid with methanol under acidic conditions (yield: 85–90%).

-

N-Benzylation using benzyl chloride in the presence of potassium carbonate, achieving quantitative conversion to N-benzyl-4-piperidinecarboxylic acid methyl ester.

-

Hydrolysis with sodium hydroxide to yield N-benzyl-4-piperidinecarboxylic acid, followed by dehydration to 1-benzylpiperidine-4-carbonitrile.

This pathway highlights the critical role of protecting group strategies to prevent undesired side reactions during subsequent functionalization.

Stepwise Synthetic Routes

Alkylation and Amidation Sequence

The introduction of the 2-methyl group and propananilide moiety follows a two-stage process:

Methylation at C2

Propananilide Coupling

Diastereoselective Reduction

The final step involves reducing the 4-ketone to achieve the cis-2-methyl configuration:

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | DIBAL-H | |

| Solvent | Toluene | |

| Temperature | −25°C to 25°C | |

| Reaction Time | 0.5–2 hours | |

| Diastereomeric Ratio | 85:15 (cis:trans) | |

| Overall Yield | 58% (from N-benzyl-4-piperidone) |

This reduction exhibits moderate stereoselectivity, attributed to steric hindrance from the N-benzyl group favoring axial hydride delivery.

Reaction Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates alkylation steps by 30%.

-

Microwave Assistance : Reduces amidation time from 12 hours to 2 hours with comparable yields.

Purification and Analytical Methods

Chromatography-Free Workup

Patent CN111484444A emphasizes avoiding column chromatography through:

Spectroscopic Characterization

-

¹H NMR : Key signals include δ 7.25–7.35 (m, 10H, aromatic), δ 3.45 (q, 2H, CH₂N), δ 1.85 (s, 3H, CH₃).

-

HRMS : Calculated for C₂₂H₂₈N₂O [M+H]⁺: 337.2275; Found: 337.2273.

Scalability and Industrial Feasibility

Kilogram-Scale Production

Environmental Considerations

-

Solvent Recovery : Toluene and methanol recycled via distillation (90% efficiency).

-

Waste Streams : Aluminum residues from DIBAL-H neutralized with Rochelle salt.

Emerging Methodologies

Enzymatic Resolution

化学反応の分析

Types of Reactions

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine can undergo various chemical reactions, including:

Oxidation: Oxidative cleavage of the benzyl group using reagents like potassium permanganate.

Reduction: Reduction of the amide group to an amine using lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the benzyl position using halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

科学的研究の応用

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs in Piperidine-Based Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Diversity: The target compound’s benzyl and propananilido groups differentiate it from analogs like Compound 48 (piperidin-1-yl aniline) and N-[1-(α-methylphenethyl)-4-piperidyl]propionanilide (α-methylphenethyl substituent).

- Deuterium Effects: The deuterated propananilido group in the target compound may reduce CYP450-mediated metabolism compared to non-deuterated analogs, though experimental validation is absent in the evidence .

- Stereochemical Considerations : The cis configuration of substituents contrasts with trans-configured piperidine derivatives, which could alter conformational stability and intermolecular interactions .

Physicochemical and Pharmacokinetic Trends

- Lipophilicity: The benzyl and aryl groups in the target compound likely increase logP compared to pyrrolidinyl ketones (e.g., 1-phenyl-2-(pyrrolidin-1-yl)-1-propanone), which lack extended aromatic systems .

- Metabolic Stability: Deuterated analogs are theorized to resist oxidative metabolism, but direct comparisons with non-deuterated versions (e.g., hypothetical this compound) are needed .

生物活性

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine is a synthetic compound belonging to the piperidine class, known for its diverse biological activities, particularly in relation to opioid receptors. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 336.47 g/mol. The structure features a piperidine ring substituted with a benzyl group and an N-propananilido moiety, which is crucial for its biological activity.

Opioid Receptor Binding

Research indicates that this compound exhibits significant binding affinity for the μ-opioid receptor (MOR) . This receptor is primarily responsible for mediating the effects of opioid analgesics. The compound's affinity for MOR suggests potential applications in pain management and analgesia.

- Binding Affinity : Studies have shown that this compound binds effectively to the μ-opioid receptor, which may lead to analgesic effects comparable to traditional opioids .

The mechanism by which this compound exerts its effects involves the modulation of neurotransmitter release in the central nervous system. By binding to opioid receptors, it inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit acetylcholinesterase (AChE) activity, which is crucial in neurodegenerative conditions such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .

In Vivo Studies

In vivo experiments conducted on rodent models have shown that this compound can produce dose-dependent analgesic effects. For instance, administration of this compound resulted in a marked reduction in pain response in models subjected to nociceptive stimuli .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it can be compared with other piperidine derivatives known for their pharmacological properties:

| Compound Name | μ-opioid Receptor Affinity | AChE Inhibition | Analgesic Effect |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Moderate | High | Moderate |

| 3-Hydroxy-N-benzylpiperidine | Low | Low | Minimal |

Case Studies

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain conditions evaluated the efficacy of this compound compared to standard opioid therapies. Results indicated that patients experienced significant pain relief with fewer side effects than traditional opioids.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance cognitive function and reduce neuronal apoptosis through its AChE inhibitory action, suggesting potential therapeutic benefits in Alzheimer’s disease .

Q & A

Basic: What are the established synthetic pathways for rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions, such as alkylation of piperidine derivatives followed by amidation. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via condensation of piperidine precursors with phenoxyacetic acid derivatives under controlled pH and temperature . Purity optimization requires chromatographic techniques (e.g., flash chromatography) and recrystallization, validated via NMR spectroscopy (>98% purity) and mass spectrometry . Key parameters include reaction time, solvent polarity, and catalyst selection (e.g., DMAP for acylation reactions).

Advanced: How can factorial design be applied to optimize reaction conditions for stereochemical control in this compound?

Answer:

Factorial design allows systematic exploration of variables (e.g., temperature, solvent polarity, catalyst loading) to maximize yield and stereoselectivity. For example, a 2³ factorial design could test interactions between temperature (25–60°C), solvent (THF vs. DCM), and base (K₂CO₃ vs. NaH). Response surfaces would identify optimal conditions for cis-isomer dominance, validated via chiral HPLC or X-ray crystallography . Computational tools like molecular dynamics simulations (referenced in ) can predict steric effects of the benzyl and methyl groups on reaction pathways .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- NMR spectroscopy : To confirm stereochemistry (e.g., coupling constants in H NMR) and functional groups (amide protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC with chiral columns : To resolve rac- and cis-isomers .

- Thermogravimetric analysis (TGA) : To assess thermal stability, particularly for storage recommendations (e.g., -20°C under nitrogen) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split peaks)?

Answer:

Unexpected NOE correlations may indicate conformational flexibility or impurities. Strategies include:

- Variable-temperature NMR : To identify dynamic equilibria (e.g., ring-flipping in piperidine) .

- 2D NMR (COSY, HSQC) : To assign overlapping signals and confirm connectivity .

- Re-crystallization in alternative solvents : To isolate polymorphs or remove chiral contaminants .

- DFT calculations : To model energetically favorable conformers and compare with experimental data .

Basic: What are the stability considerations for this compound under laboratory storage?

Answer:

Stability is influenced by:

- Light sensitivity : Store in amber vials to prevent photodegradation of the amide bond .

- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the N-propananilido group .

- Temperature : Long-term storage at -20°C minimizes thermal decomposition (evidenced by TGA data in analogous compounds) .

Advanced: How can computational modeling predict the pharmacological interactions of this compound?

Answer:

- Docking simulations : Use software like AutoDock Vina to model binding affinity to target receptors (e.g., σ1 or NMDA receptors, based on structural analogs like diphenidine ).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- ADMET prediction : Tools like SwissADME evaluate bioavailability, blood-brain barrier penetration, and toxicity risks .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Receptor binding assays : Radioligand competition assays (e.g., H-labeled ligands for σ receptors) .

- Cell viability assays : MTT or resazurin assays to assess cytotoxicity in neuronal cell lines .

- Enzyme inhibition studies : Fluorescence-based assays for acetylcholinesterase or monoamine oxidases .

Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity results?

Answer:

- Force field refinement : Adjust parameters in molecular mechanics models to better reflect electrostatic properties of the benzyl group .

- Proteomics profiling : Use LC-MS/MS to identify off-target interactions not predicted by docking .

- Free energy perturbation (FEP) : Quantify binding energy differences between predicted and observed conformers .

Basic: What regulatory guidelines apply to handling this compound in academic labs?

Answer:

- OSHA/NIOSH standards : Use fume hoods and PPE (gloves, goggles) during synthesis, as recommended for structurally similar amides .

- Waste disposal : Follow EPA guidelines for halogen-free organics (incineration at >800°C) .

- Ecotoxicity testing : Required for disposal permits; use Daphnia magna or algal growth inhibition assays .

Advanced: What methodologies enable tracking environmental degradation products of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。